molecular formula C9H8ClFO B15322962 Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- CAS No. 128426-48-2

Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-

Katalognummer: B15322962
CAS-Nummer: 128426-48-2
Molekulargewicht: 186.61 g/mol
InChI-Schlüssel: XZHXJSHFRBVWJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- is a chemical compound with significant applications in various fields It is known for its unique structure, which includes an oxirane ring and a substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with an epoxide precursor under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the oxirane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in organic synthesis and potential pharmaceutical applications. The substituted phenyl group can also influence the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

128426-48-2

Molekularformel

C9H8ClFO

Molekulargewicht

186.61 g/mol

IUPAC-Name

2-[(2-chloro-4-fluorophenyl)methyl]oxirane

InChI

InChI=1S/C9H8ClFO/c10-9-4-7(11)2-1-6(9)3-8-5-12-8/h1-2,4,8H,3,5H2

InChI-Schlüssel

XZHXJSHFRBVWJI-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)CC2=C(C=C(C=C2)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.